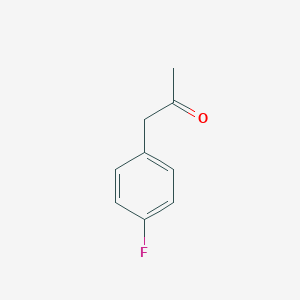

(4-Fluorophenyl)acetone

Vue d'ensemble

Description

4-Fluorophénylacétone: est un composé organique de formule moléculaire C9H9FO . Il s'agit d'un dérivé fluoré de la phénylacétone et il est connu pour ses applications dans les domaines de la synthèse organique, des produits pharmaceutiques, des produits agrochimiques et des colorants . Le composé est caractérisé par un atome de fluor lié au cycle phényle, ce qui lui confère des propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: Une méthode courante de synthèse de la 4-fluorophénylacétone implique la réaction du chlorure de 4-fluorobenzyl avec l'acétone en présence d'une base telle que l'hydroxyde de sodium. La réaction est généralement réalisée sous reflux pour obtenir le produit souhaité.

Méthodes de production industrielle: La production industrielle de la 4-fluorophénylacétone peut impliquer des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour obtenir des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la distillation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions: La 4-fluorophénylacétone subit diverses réactions chimiques, notamment :

Oxydation: Elle peut être oxydée pour former de l'acide 4-fluorophénylacétique.

Réduction: Les réactions de réduction peuvent la convertir en 4-fluorophényléthanol.

Substitution: L'atome de fluor peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.

Substitution: Des réactifs comme l'iodure de sodium dans l'acétone peuvent faciliter les réactions d'échange d'halogènes.

Produits principaux:

Oxydation: Acide 4-fluorophénylacétique.

Réduction: 4-Fluorophényléthanol.

Substitution: Diverses phénylacétones substituées en fonction du réactif utilisé.

4. Applications de recherche scientifique

La 4-fluorophénylacétone est largement utilisée dans la recherche scientifique en raison de sa polyvalence :

Chimie: Elle sert de brique de base dans la synthèse de molécules organiques plus complexes.

Biologie: Elle est utilisée dans des études impliquant l'inhibition enzymatique et la liaison aux récepteurs.

Médecine: Recherche sur ses applications thérapeutiques potentielles, y compris son rôle d'intermédiaire dans la synthèse de médicaments.

Industrie: Utilisée dans la production de produits pharmaceutiques, de produits agrochimiques et de colorants

5. Mécanisme d'action

Le mécanisme d'action de la 4-fluorophénylacétone implique son interaction avec diverses cibles moléculaires :

Liaison aux récepteurs: Il a été démontré qu'elle inhibait les récepteurs 5-HT2, affectant les voies de la sérotonine et de la dopamine.

Liaison aux protéines: Le composé peut se lier aux sites nucléophiles des protéines, inhibant potentiellement la synthèse protéique.

Applications De Recherche Scientifique

Organic Synthesis

(4-Fluorophenyl)acetone serves as a crucial intermediate in organic synthesis. It is utilized to produce various compounds through reactions such as:

- Alkylation : It can undergo alkylation reactions to form more complex structures.

- Condensation Reactions : It participates in condensation reactions to synthesize ketones and other derivatives.

These properties make it valuable for creating pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The compound exhibits several pharmacological activities, making it a candidate for drug development:

- Serotonin Receptor Inhibition : Research indicates that this compound inhibits the 5-HT2 receptors, which are involved in various neurological processes. This inhibition suggests potential applications in treating mood disorders and anxiety .

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds indicate their effectiveness against bacterial infections .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes:

- RNA Polymerase Inhibition : this compound binds to nucleophilic sites on proteins, inhibiting RNA polymerase activity in bacteria like Brevibacterium sp. This mechanism prevents transcription and replication, showcasing its potential as an antibiotic .

Agrochemical Applications

In the agrochemical sector, this compound is used as a precursor for developing herbicides and pesticides. Its ability to modify biological pathways makes it suitable for creating compounds that can selectively target pests without affecting non-target organisms.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- A study published in the Journal of Medicinal Chemistry explored the synthesis of novel compounds derived from this compound that exhibited enhanced antibacterial activity compared to existing antibiotics .

- Another research article focused on the design and synthesis of chalcone derivatives using this compound as a starting material, demonstrating its versatility in creating biologically active molecules with potential therapeutic effects .

Mécanisme D'action

The mechanism of action of 4-Fluorophenylacetone involves its interaction with various molecular targets:

Receptor Binding: It has been shown to inhibit 5-HT2 receptors, affecting serotonin and dopamine pathways.

Protein Binding: The compound can bind to nucleophilic sites on proteins, potentially inhibiting protein synthesis.

Comparaison Avec Des Composés Similaires

Composés similaires:

Phénylacétone: Elle n'a pas l'atome de fluor, ce qui se traduit par des propriétés chimiques différentes.

4-Chlorophénylacétone: Elle contient un atome de chlore au lieu du fluor, ce qui conduit à des variations de réactivité et d'applications.

4-Méthoxyphénylacétone: Elle présente un groupe méthoxy, ce qui modifie son comportement chimique par rapport à la 4-fluorophénylacétone.

Unicité: Les propriétés uniques de la 4-fluorophénylacétone proviennent de la présence de l'atome de fluor, qui influence sa réactivité, sa stabilité et ses interactions avec les cibles biologiques. Cela en fait un composé précieux dans divers domaines de la recherche et de l'industrie .

Activité Biologique

(4-Fluorophenyl)acetone, also known as 4-fluoro-1-phenylpropan-1-one, is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

This compound features a fluorine atom on the phenyl ring, which can influence its biological activity and interactions with biological targets.

Mechanisms of Biological Activity

-

Antimicrobial Activity

- This compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant antibacterial activity against various strains of bacteria. For instance, studies have shown that it can inhibit the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL .

-

Anticancer Properties

- The compound has been evaluated for its anticancer potential. In vitro studies demonstrate that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death . The IC50 values for these effects range from 10 to 20 µM, indicating moderate potency against these cancer types.

-

Neuropharmacological Effects

- Preliminary studies suggest that this compound may act as a dopamine transporter (DAT) inhibitor. This property could be beneficial in developing treatments for psychostimulant abuse disorders. In animal models, it has been shown to reduce the reinforcing effects of cocaine without exhibiting psychostimulant behaviors itself .

Data Tables

The following table summarizes key biological activities and their corresponding IC50 values or effective concentrations for this compound:

| Biological Activity | Target | IC50/Effective Concentration |

|---|---|---|

| Antibacterial | E. coli, S. aureus | 50 µg/mL |

| Anticancer | MCF-7, HeLa | 10-20 µM |

| DAT Inhibition | Dopamine Transporter | K_i = 23 nM |

Case Studies

- Case Study: Anticancer Activity

- Case Study: Neuropharmacological Effects

Propriétés

IUPAC Name |

1-(4-fluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEKIIWSVFBTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196641 | |

| Record name | (4-Fluorophenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | (4-Fluorophenyl)acetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

459-03-0 | |

| Record name | (4-Fluorophenyl)acetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluorophenyl)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Fluorophenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-fluorophenyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the single-point mutation V328A in the ω-transaminase affect the enantioselectivity of the enzyme towards (4-fluorophenyl)acetone?

A1: The research demonstrates that the V328A mutation in the ω-transaminase from Arthrobacter citreus leads to a complete reversal of enantioselectivity towards this compound. While the wild-type enzyme exhibits (S)-selectivity, the mutated variant displays (R)-selectivity for this specific substrate. [] This highlights the significant impact even single amino acid changes can have on the active site environment and consequently, the enantiopreference of the enzyme. Interestingly, this switch in enantioselectivity is substrate dependent, as the V328A variant retains (S)-selectivity for another substrate, 4-nitroacetophenone. [] This underscores the complex interplay between substrate structure and enzyme active site configuration in determining reaction outcomes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.